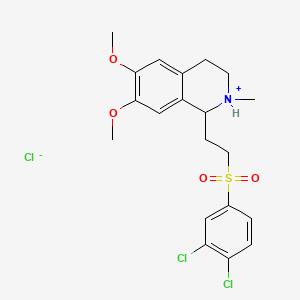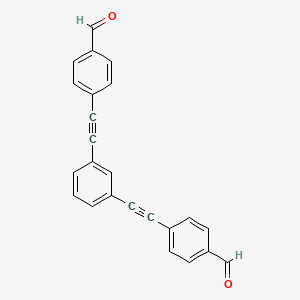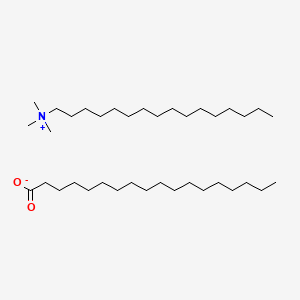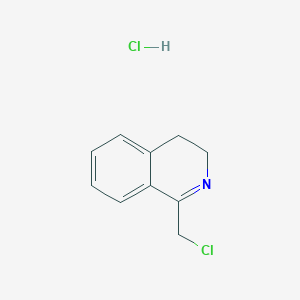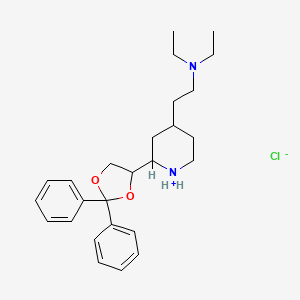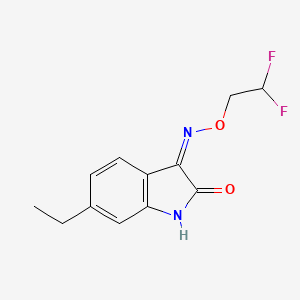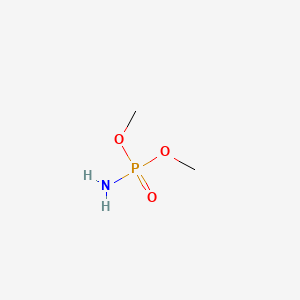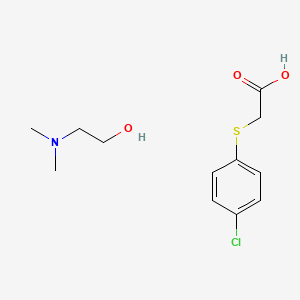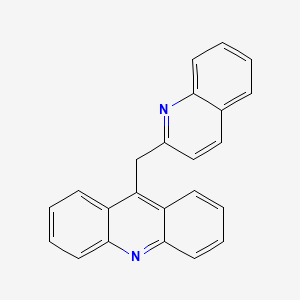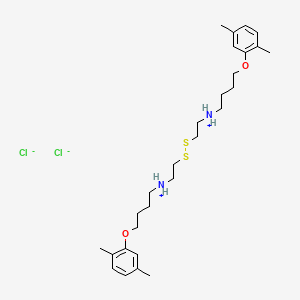
N,N'-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride is a complex organic compound with a unique structure that includes disulfide linkages and xylyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride typically involves the reaction of 4-(2,5-dimethylphenoxy)butylamine with dithiodiethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium methoxide and methanol, which facilitate the reaction by providing the necessary environment for the disulfide linkages to form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The xylyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and disulfide bond formation.
Wirkmechanismus
The mechanism of action of N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride involves its ability to interact with disulfide bonds in proteins and other biomolecules. The compound can modulate the redox state of these bonds, thereby affecting the structure and function of the target molecules. This interaction is crucial in pathways related to oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: A compound with similar disulfide linkages but different aromatic substituents.
N,N’-Ethylene bridged 1,2,4-1H-triazole fused ring compounds: These compounds also feature disulfide linkages and are used in various applications.
Uniqueness
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride is unique due to its specific combination of xylyloxy groups and disulfide linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
38920-78-4 |
|---|---|
Molekularformel |
C28H46Cl2N2O2S2 |
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
4-(2,5-dimethylphenoxy)butyl-[2-[2-[4-(2,5-dimethylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H44N2O2S2.2ClH/c1-23-9-11-25(3)27(21-23)31-17-7-5-13-29-15-19-33-34-20-16-30-14-6-8-18-32-28-22-24(2)10-12-26(28)4;;/h9-12,21-22,29-30H,5-8,13-20H2,1-4H3;2*1H |
InChI-Schlüssel |
GPOFMBIKPSQYQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=C(C=CC(=C2)C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



